2-Bromo-4-chloro-1,1'-biphenyl is an organic compound characterized by the chemical formula . This compound is a derivative of biphenyl, where bromine and chlorine atoms are substituted at the 2 and 4' positions, respectively. It is known for its thermal stability and solubility, making it a significant intermediate in various chemical processes and applications in scientific research .
The compound is classified under organohalides due to the presence of halogen atoms (bromine and chlorine) in its structure. It is registered with the Chemical Abstracts Service number 179526-95-5. The compound can be sourced from chemical suppliers and is utilized in both academic research and industrial applications .
The synthesis of 2-Bromo-4-chloro-1,1'-biphenyl typically involves several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This palladium-catalyzed cross-coupling reaction occurs between an aryl halide and an organoboron compound.
The molecular structure of 2-Bromo-4-chloro-1,1'-biphenyl can be represented by the following SMILES notation: C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Br
. This notation indicates the arrangement of carbon atoms along with the positions of bromine and chlorine substituents.
2-Bromo-4-chloro-1,1'-biphenyl can undergo various chemical reactions:
The mechanism of action for 2-Bromo-4-chloro-1,1'-biphenyl involves its interaction with specific molecular targets, influenced by the bromine and chlorine substituents. These interactions can modify the compound's reactivity and binding affinity to various receptors or enzymes, which may lead to changes in biological activity, making it relevant in medicinal chemistry .
The presence of halogen atoms contributes to the compound's reactivity profile, allowing it to engage in electrophilic aromatic substitution reactions and participate in various synthetic pathways .
2-Bromo-4-chloro-1,1'-biphenyl has several applications across different fields:
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: